1-(3-Nitrophenyl)propan-1-amine hydrochloride
Description
1-(3-Nitrophenyl)propan-1-amine hydrochloride (CAS: 873893-97-1) is a chiral amine hydrochloride derivative with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.66 g/mol . Its structure features a propan-1-amine backbone substituted with a 3-nitrophenyl group at the α-carbon, with the (1S)-enantiomer explicitly described in . The compound is characterized by a nitro group (-NO₂) at the meta position of the aromatic ring, which significantly influences its electronic properties and reactivity. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Stereochemical data from confirm its chiral center, with the SMILES notation CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N highlighting the (S)-configuration .
Properties
IUPAC Name |
1-(3-nitrophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUHSTOUMBJFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)propan-1-amine hydrochloride typically involves the nitration of a propanamine derivative followed by the introduction of a hydrochloride group. One common method involves the reaction of 3-nitrobenzaldehyde with nitromethane in the presence of a base to form 3-nitrophenyl-2-nitropropene. This intermediate is then reduced to 1-(3-nitrophenyl)propan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for 1-(3-Nitrophenyl)propan-1-amine hydrochloride often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Oxidation Reactions
The nitro group on the aromatic ring undergoes oxidation under controlled conditions. For instance, treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media oxidizes the nitro group to a carboxylic acid, yielding 3-(propylamino)benzoic acid as a product.
Reaction Conditions :
-
Solvent: Dilute sulfuric acid (H₂SO₄)
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Temperature: 80–100°C
-
Time: 4–6 hours
| Reagent | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 3-(propylamino)benzoic acid | ~65% |
Reduction Reactions
The nitro group is reduced to an amine via catalytic hydrogenation, forming 1-(3-aminophenyl)propan-1-amine hydrochloride. Palladium on carbon (Pd/C) under hydrogen gas (H₂) is the preferred catalyst.
Mechanism :
-
Adsorption of H₂ onto Pd/C.
-
Electron transfer to the nitro group, forming a nitroso intermediate.
-
Further reduction to the amine.
| Reagent | Product | Pressure | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| H₂ (1 atm), Pd/C | 1-(3-aminophenyl)propan-1-amine HCl | 1 atm | 25°C | >90% |
Nucleophilic Substitution
The primary amine group participates in alkylation and acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.
Example Reaction with Acetyl Chloride :
Conditions :
-
Solvent: Dichloromethane (DCM)
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Base: Triethylamine (TEA)
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Temperature: 0°C to room temperature
| Substrate | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Amine HCl | Acetyl chloride | N-Acetyl derivative | ~75% |
Condensation Reactions
The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases. For example, condensation with benzaldehyde produces a stable imine.
Reaction Pathway :
Conditions :
-
Solvent: Ethanol
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Catalyst: Acidic (HCl) or anhydrous conditions
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Temperature: Reflux
| Carbonyl Compound | Product | Application | Reference |
|---|---|---|---|
| Benzaldehyde | N-Benzylidene derivative | Chelating agents, ligands |
Salt Formation and pH-Dependent Reactivity
The hydrochloride salt dissociates in aqueous solutions, releasing the free amine at alkaline pH (≥10). This property is exploited in purification and downstream reactions .
Solubility Data :
| Solvent | Solubility (mg/mL) | pH | Reference |
|---|---|---|---|
| Water | 50 | 2–3 | |
| Ethanol | 120 | – |
Industrial-Scale Optimization
Large-scale syntheses use continuous flow reactors to enhance efficiency. Key parameters include:
-
Catalyst loading: 5–10% Pd/C
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Hydrogen pressure: 2–5 atm
-
Residence time: 30–60 minutes.
This compound’s versatility in oxidation, reduction, and functionalization reactions makes it invaluable in pharmaceutical intermediates and materials science. Future research could explore its catalytic applications or biological target interactions.
Scientific Research Applications
(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride is an organic compound classified as an amine, featuring a nitrophenyl group attached to a propan-1-amine backbone. It is significant in chemical and biological applications, serving as an intermediate in pharmaceutical synthesis and a building block in organic chemistry. The compound's structure allows it to interact with biological targets, making it useful in medicinal chemistry and biological studies.
Chemical Information:
- CAS No.: 610764-96-0
- Molecular Formula:
- Molecular Weight: Approximately 180.20 g/mol
- InChI:
InChI=1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H/t9-;/m0./s1 - SMILES: CCC@@HN
Applications
(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride has several significant applications:
- Pharmaceutical Synthesis: It serves as a crucial intermediate in synthesizing various pharmaceutical compounds.
- Building Block in Organic Chemistry: The compound is used as a building block to create more complex organic molecules.
- Medicinal Chemistry: Its specific structure allows it to interact with biological targets, making it valuable in drug development.
- Biological Studies: Useful in studying biological processes due to its ability to interact with biological systems.
Chemical Reactions
(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride participates in various chemical reactions due to its functional groups, which is crucial for developing new pharmaceuticals and understanding the reactivity of nitrophenyl derivatives.
Safety and Toxicity
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in 1-(3-nitrophenyl)propan-1-amine hydrochloride increases electrophilicity, making it reactive in coupling reactions. In contrast, fluorine (in 2-fluorophenyl) and chlorine (in dichlorophenyl) substituents balance lipophilicity and metabolic stability . Halogen vs. Nitro: Chlorine and fluorine substituents (e.g., in and ) improve halogen bonding but lack the strong electron-withdrawing character of nitro groups, which may limit their use in redox-active applications.
Chirality :
- Both 1-(3-nitrophenyl) and 1-(3,4-dichlorophenyl) derivatives exhibit enantiomeric forms (S and R configurations), which are critical for interactions with chiral receptors in pharmaceuticals .
Biological Activity
1-(3-Nitrophenyl)propan-1-amine hydrochloride is a chemical compound with a molecular formula of C9H13ClN2O2 and a molecular weight of approximately 216.6647 g/mol. This compound is characterized by its nitrophenyl group, which contributes to its potential biological activities. Recent studies have begun to explore its pharmacological properties, including antimicrobial and anti-inflammatory effects, although further research is necessary to fully understand its mechanisms of action and therapeutic potential.
- Appearance : White to off-white crystalline powder
- Solubility : Soluble in polar solvents such as water, methanol, and ethanol
- Melting Point : Approximately 293–295°C
Antimicrobial Properties
Research indicates that 1-(3-nitrophenyl)propan-1-amine hydrochloride may exhibit antimicrobial activity. Preliminary studies have suggested that compounds with similar structures often show effectiveness against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be thoroughly investigated.
Anti-inflammatory Effects
The compound has also been suggested to possess anti-inflammatory properties. Similar compounds in the literature have demonstrated the ability to inhibit inflammatory pathways, potentially making 1-(3-nitrophenyl)propan-1-amine hydrochloride a candidate for further studies in treating inflammatory diseases.
Comparative Analysis with Related Compounds
A comparison of 1-(3-nitrophenyl)propan-1-amine hydrochloride with structurally related compounds can provide insight into its biological activity. The following table summarizes some of these compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(4-Nitrophenyl)propan-1-amine | 80258-61-3 | Similar nitro-substituted structure; different phenyl position. |
| 4-Nitrobenzylamine | 100-00-5 | Contains a nitro group on a benzylamine structure; used in similar applications. |
| 2-Amino-5-nitrophenol | 88-74-2 | Exhibits similar bioactivity; used in dye synthesis and pharmaceuticals. |
The unique orientation of the nitro group in 1-(3-nitrophenyl)propan-1-amine hydrochloride may influence its biological reactivity compared to these analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Nitrophenyl)propan-1-amine hydrochloride, and what critical steps ensure high purity?
- Methodological Answer : Synthesis typically involves introducing the nitro group via nitration of a phenyl precursor, followed by propan-1-amine formation through reductive amination or coupling reactions. Key steps include:
- Nitro Group Introduction : Controlled nitration conditions (e.g., mixed acid systems) to avoid over-nitration or byproducts .
- Amine Formation : Use of reducing agents like LiAlH4 or catalytic hydrogenation to convert intermediates (e.g., nitriles or imines) to amines. Purity is ensured via recrystallization or column chromatography .
Q. Which characterization techniques are most effective for confirming the structural integrity of 1-(3-Nitrophenyl)propan-1-amine hydrochloride?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and amine proton shifts .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides definitive structural confirmation .
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility Profiling : Test in polar solvents (e.g., water, ethanol) and non-polar solvents (e.g., DCM) under varying pH. Hydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions .
- Stability Studies : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring to assess hydrolytic or oxidative stability .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 1-(3-Nitrophenyl)propan-1-amine hydrochloride?
- Methodological Answer :
- Design of Experiments (DoE) : Use a 2 factorial design to vary parameters (temperature, catalyst loading, reaction time). Analyze main effects and interactions to identify optimal conditions .
- Response Surface Methodology (RSM) : Refine conditions post-screening to maximize yield while minimizing byproducts .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks or MS fragments)?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., IR for functional groups, UV-vis for conjugation) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Isolation and Characterization of Byproducts : Use preparative HPLC to isolate impurities and characterize them via MS/MS .
Q. What computational methods predict the reactivity of 1-(3-Nitrophenyl)propan-1-amine hydrochloride in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., nitro group reduction) and transition states .
- Reaction Path Search Tools : Tools like GRRM or AFIR explore possible intermediates and mechanistic steps .
Q. How to design experiments to analyze byproducts formed during synthesis?
- Methodological Answer :
- Chromatographic Separation : Use GC-MS or LC-MS with gradient elution to resolve and identify minor components .
- Isotopic Labeling : Trace reaction pathways using N-labeled precursors to clarify nitro group behavior .
Q. What safety protocols are critical when handling nitroaromatic amines like this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
